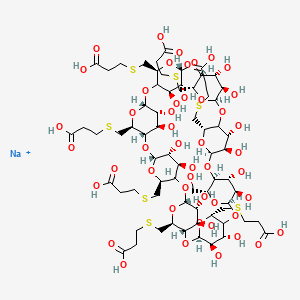
Monohydroxy Sugammadex Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxy Sugammadex Sodium is a modified gamma-cyclodextrin derivative. It is a selective relaxant binding agent primarily used to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium bromide and vecuronium bromide . This compound is a significant advancement in the field of anesthesia, providing a rapid and effective means to reverse muscle relaxation during surgical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Monohydroxy Sugammadex Sodium involves several key steps:
Mono-acylation: Gamma-cyclodextrin is mono-acylated using substituted benzoyl chloride to obtain gamma-cyclodextrin monoester.
Halogenation and Hydrolysis: The gamma-cyclodextrin monoester undergoes halogenation and hydrolysis to produce heptahalogenated gamma-cyclodextrin.
Reaction with Sodium Mercaptopropionate: The heptahalogenated gamma-cyclodextrin is then reacted with sodium mercaptopropionate to yield heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Monohydroxy Sugammadex Sodium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Halogenation: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Sodium Mercaptopropionate: This reagent is used in the final step to introduce the mercapto group.
Major Products: The primary product of these reactions is heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin, which is the active form of this compound .
Scientific Research Applications
Monohydroxy Sugammadex Sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of modified cyclodextrins in various chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein binding.
Mechanism of Action
Monohydroxy Sugammadex Sodium works by forming very tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby quickly reversing the blockade . The compound encapsulates the free molecule, forming a stable inactive complex .
Comparison with Similar Compounds
Sugammadex: The parent compound from which Monohydroxy Sugammadex Sodium is derived.
Cyclodextrins: Other modified cyclodextrins with similar structures and functions.
Uniqueness: this compound is unique due to its specific modification, which enhances its binding affinity and selectivity for aminosteroid neuromuscular blocking agents. This makes it more effective in reversing neuromuscular blockade compared to other similar compounds .
Properties
Molecular Formula |
C69H108NaO47S7+ |
|---|---|
Molecular Weight |
1937.0 g/mol |
IUPAC Name |
sodium;3-[[(1S,3S,5S,8S,10S,11S,13S,15S,18S,20S,21S,23S,25S,28S,30S,31S,33S,35S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O47S7.Na/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86;/h23-30,38-70,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84);/q;+1/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55?,56?,57-,58-,59?,60?,61-,62-,63-,64-,65-,66-,67-,68-,69-;/m1./s1 |
InChI Key |
GUQVRVIEMRPQOY-VRVSPSOFSA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CO)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
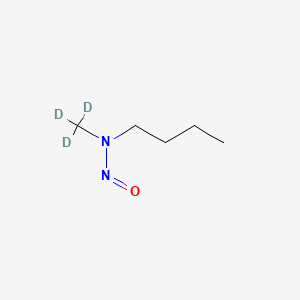
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
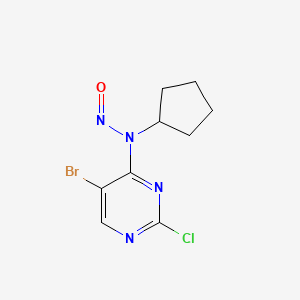
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
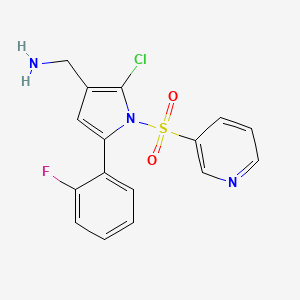

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)


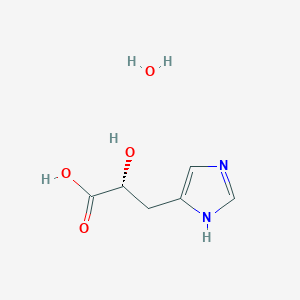
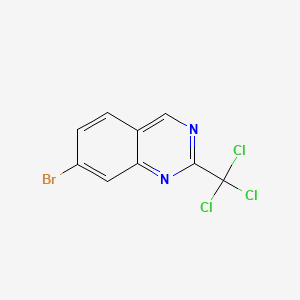
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
